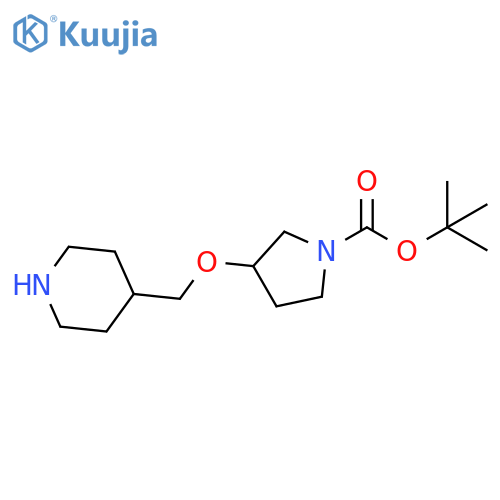

Cas no 2044713-77-9 (tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

2044713-77-9 structure

商品名:tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate

CAS番号:2044713-77-9

MF:C15H28N2O3

メガワット:284.394424438477

MDL:MFCD30476455

CID:5237507

PubChem ID:121258766

tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxylic acid, 3-(4-piperidinylmethoxy)-, 1,1-dimethylethyl ester

- tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate

-

- MDL: MFCD30476455

- インチ: 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-9-6-13(10-17)19-11-12-4-7-16-8-5-12/h12-13,16H,4-11H2,1-3H3

- InChIKey: GGJCLXFZYOZLJL-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(OCC2CCNCC2)C1

tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316068-0.5g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 0.5g |

$713.0 | 2025-03-19 | |

| Enamine | EN300-316068-1.0g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 1.0g |

$743.0 | 2025-03-19 | |

| Enamine | EN300-316068-0.25g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 0.25g |

$683.0 | 2025-03-19 | |

| Enamine | EN300-316068-10.0g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 10.0g |

$3191.0 | 2025-03-19 | |

| Enamine | EN300-316068-10g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 10g |

$3191.0 | 2023-09-05 | ||

| Enamine | EN300-316068-5g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 5g |

$2152.0 | 2023-09-05 | ||

| Enamine | EN300-316068-2.5g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 2.5g |

$1454.0 | 2025-03-19 | |

| Enamine | EN300-316068-0.1g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 0.1g |

$653.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048403-1g |

tert-Butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95% | 1g |

¥3717.0 | 2023-03-12 | |

| Enamine | EN300-316068-0.05g |

tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate |

2044713-77-9 | 95.0% | 0.05g |

$624.0 | 2025-03-19 |

tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

3. Water

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

2044713-77-9 (tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量